molecular formula C16H14N2O B2842221 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-07-5

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2842221
CAS No.: 727652-07-5
M. Wt: 250.301
InChI Key: HIWISFAYZOTTET-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The methyl groups and the imidazo[1,2-a]pyridine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

  • Reduction: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-ol or 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-amine.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Comparison with Similar Compounds

  • 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-nitro[_{{{CITATION{{{_2{7-METHYL-2-(4-METHYLPHENYL)-3-NITROIMIDAZO1,2-A ...

  • 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

  • 8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde

Uniqueness: 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific structural features, such as the presence of both methyl groups and the aldehyde group

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16-14(10-19)18-8-7-12(2)9-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWISFAYZOTTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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